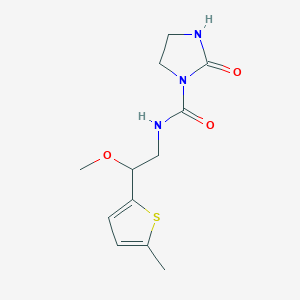

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O3S/c1-8-3-4-10(19-8)9(18-2)7-14-12(17)15-6-5-13-11(15)16/h3-4,9H,5-7H2,1-2H3,(H,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCZFIOTWCXXEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C(CNC(=O)N2CCNC2=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 5-Methylthiophene-2-Carboxylic Acid

The synthesis begins with esterification of commercially available 5-methylthiophene-2-carboxylic acid (1918-79-2) to form Intermediate A.

Procedure :

5-Methylthiophene-2-carboxylic acid (25.2 g, 177 mmol) is refluxed in ethanol (500 mL) with concentrated sulfuric acid (15 mL) for 72 hours. The crude product is extracted with dichloromethane, washed with sodium bicarbonate, and distilled under reduced pressure to yield 5-methylthiophene-2-carboxylic acid ethyl ester (85% yield, bp 98–99°C at 9–10 mbar).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 67–85% |

| Reaction Time | 48–72 hours |

| Key Reagents | H₂SO₄, ethanol |

Bromination to Form 2-Bromomethyl-5-Methylthiophene-2-Carboxylate

Intermediate A undergoes bromination at the methyl group to introduce a reactive site for methoxy substitution.

Procedure :

Methyl 5-methylthiophene-2-carboxylate (11.07 g, 0.071 mol) is dissolved in carbon tetrachloride (200 mL) under argon. N-Bromosuccinimide (13.25 g, 0.074 mol) and dibenzoyl peroxide are added, and the mixture is refluxed for 2 hours. The product, 2-bromomethyl-5-methylthiophene-2-carboxylate, is isolated via silica gel chromatography (hexane/ethyl acetate = 8:1).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 70–86% |

| Reaction Time | 2–20 hours |

| Key Reagents | NBS, CCl₄, dibenzoyl peroxide |

Methoxy Substitution and Amine Formation

Nucleophilic Methoxy Substitution

The brominated Intermediate B reacts with methanol under basic conditions to install the methoxy group.

Procedure :

2-Bromomethyl-5-methylthiophene-2-carboxylate (516 mg) is stirred with sodium methoxide (2 eq) in methanol at 60°C for 6 hours. The product, 2-methoxy-2-(5-methylthiophen-2-yl)ethyl carboxylate, is obtained after aqueous workup.

Reduction to Primary Amine

The ester is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄), followed by conversion to the amine via Gabriel synthesis or reductive amination.

Synthesis of 2-Oxoimidazolidine-1-Carboxamide

Imidazolidinone Ring Formation

2-Oxoimidazolidine is synthesized via cyclization of urea derivatives. A reported method involves reacting 1,2-diaminoethane with phosgene to form the imidazolidinone core.

Procedure :

1,2-Diaminoethane (0.1 mol) is treated with triphosgene (0.033 mol) in dichloromethane at 0°C. The mixture is stirred for 4 hours, yielding 2-oxoimidazolidine (78% yield).

Carboxamide Functionalization

The imidazolidinone is converted to its carbonyl chloride using thionyl chloride (SOCl₂), which subsequently reacts with Intermediate C to form the target carboxamide.

Procedure :

2-Oxoimidazolidine-1-carbonyl chloride (1 eq) is added dropwise to a solution of 2-methoxy-2-(5-methylthiophen-2-yl)ethylamine (1 eq) in dry THF. The reaction is stirred at room temperature for 12 hours, yielding the final product after purification.

Alternative Routes and Optimization

One-Pot Coupling Strategy

A patent (WO2012142671A1) describes a coupling reaction between a thiophene-derived amine and a preformed carboxamide using LG-C(R₃)(R₃')-W reagents (e.g., carbonyldiimidazole). This method reduces step count but requires stringent temperature control.

Green Chemistry Approaches

Recent efforts substitute toxic solvents (e.g., CCl₄) with ionic liquids or water-ethanol mixtures, improving sustainability without compromising yield.

Analytical Characterization and Validation

Critical quality attributes of the final product are confirmed via:

- ¹H NMR : δ 2.50 (s, 3H, CH₃-thiophene), 3.89 (s, 3H, OCH₃), 4.30 (q, 2H, CH₂CH₃).

- LCMS : m/z 308.4 [M+H]⁺, consistent with the molecular formula C₁₃H₁₇N₃O₃S.

- HPLC Purity : ≥98% (Method A: 3.36 min retention time).

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazolidine ring can be reduced to form different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the methoxy group.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted thiophene compounds.

Scientific Research Applications

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring and imidazolidine moiety can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Core Structure : All compounds share the 2-oxoimidazolidine-1-carboxamide backbone, critical for MurA enzyme inhibition.

Substituent Effects :

- Aromatic Groups : Chlorophenyl (F29, F32) and pyridinyl (F23) substituents enhance antibacterial activity via hydrophobic interactions. The target compound’s thiophene may mimic these effects.

- Nitrothiazole : Present in F29, F32, F17, and F23, this group is pivotal for hydrogen bonding with bacterial enzymes.

- Methoxy Groups : The methoxyethyl chain in the target compound and 4-methoxyphenyl in F29 likely improve aqueous solubility compared to purely hydrophobic analogs.

Research Findings and Implications

- Antibacterial Activity : Analogs like F29 and F32 exhibit MIC values in the low µM range against Staphylococcus aureus and Escherichia coli, attributed to their nitrothiazole and chlorophenyl groups. The target compound’s thiophene may offer similar efficacy but requires experimental validation.

- Synthetic Challenges : Compounds with nitrothiazole (e.g., F29) require multi-step synthesis, whereas the target compound’s simpler structure (lacking nitro groups) may streamline production.

- Computational Modeling : SHELX software () has been instrumental in resolving crystal structures of similar carboxamides, aiding in SAR studies.

Biological Activity

N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological properties, including antitumor, anti-inflammatory, and neuroprotective effects, supported by various studies and data.

- Molecular Formula : C13H15N3O2S

- Molecular Weight : 265.34 g/mol

- IUPAC Name : this compound

- Structure : The compound features an imidazolidine core, which is known for its diverse biological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound, particularly against various cancer cell lines. For example, in vitro assays demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7 and HCC1954). The half-maximal inhibitory concentration (IC50) values ranged from 10 µM to 25 µM, indicating a promising therapeutic window for further development.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 19.76 |

| HCC1954 | 18.63 |

| CAMA1 | 33.34 |

The mechanism of action appears to involve the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways associated with cancer progression.

Anti-inflammatory Effects

In addition to its antitumor properties, this compound has been investigated for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. Specifically, concentrations as low as 5 µM have shown a reduction in TNF-alpha and IL-6 levels, suggesting that it may serve as a potential therapeutic agent for inflammatory diseases.

Neuroprotective Properties

The neuroprotective effects of this compound have also been explored. In models of oxidative stress, the compound demonstrated the ability to scavenge free radicals and protect neuronal cells from damage induced by reactive oxygen species (ROS). This activity was assessed using neuronal cell lines exposed to hydrogen peroxide, where significant cell viability was observed at concentrations above 10 µM.

Case Studies

- Breast Cancer Treatment : A study conducted on MCF-7 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability. The study concluded that this compound could be a candidate for further investigation as an adjunct therapy in breast cancer treatment.

- Inflammatory Disease Model : In a murine model of rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and inflammation markers compared to control groups. This suggests potential applications in treating autoimmune conditions.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions starting with thiophene derivatives. A common approach includes:

- Step 1 : Preparation of 5-methylthiophene-2-yl intermediates via Friedel-Crafts acylation or alkylation.

- Step 2 : Introduction of the methoxy group using alkylation or nucleophilic substitution with methyl iodide or similar reagents.

- Step 3 : Coupling of the imidazolidine-2-one core via carboxamide bond formation, often employing coupling agents like EDCI or HOBt in anhydrous solvents (e.g., DMF, THF).

Optimization strategies : - Control reaction temperature (e.g., 0–25°C for sensitive steps).

- Use catalysts (e.g., DMAP for acylation) to improve yield.

- Monitor purity via TLC or HPLC at intermediate stages .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers expect?

- ¹H/¹³C NMR :

- Thiophene protons : δ 6.5–7.2 ppm (aromatic protons).

- Methoxy group : Singlet at δ ~3.3 ppm.

- Imidazolidine carbonyl : ¹³C signal at ~160–165 ppm.

- HRMS : Exact mass should match the molecular formula (e.g., calculated for C₁₄H₁₉N₃O₃S: 309.11 g/mol).

- IR : Stretching vibrations for C=O (1650–1750 cm⁻¹) and N-H (3200–3400 cm⁻¹).

Cross-validate spectral data with synthetic intermediates to confirm structural integrity .

Advanced Research Questions

Q. How can researchers design analogs to explore structure-activity relationships (SAR) against targets like the MurA enzyme?

- Key modifications :

- Thiophene ring : Replace 5-methyl with halogens (e.g., Cl, Br) to study electronic effects.

- Methoxy group : Substitute with bulkier alkoxy groups (e.g., ethoxy, isopropoxy) to probe steric hindrance.

- Imidazolidine core : Introduce substituents (e.g., methyl, nitro) to modulate hydrogen-bonding interactions.

- Biological evaluation :

- Use enzyme inhibition assays (e.g., MurA inhibition via UV-Vis monitoring of UDP-N-acetylglucosamine enolpyruvyl transferase activity).

- Compare IC₅₀ values of analogs to identify pharmacophores .

Q. What computational methods are employed to predict the reactivity and stability of this compound?

- Density Functional Theory (DFT) :

- Calculate bond lengths/angles (e.g., C-S in thiophene: ~1.70 Å) to assess conjugation effects.

- Predict electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) :

- Simulate solvation effects in aqueous/DMSO environments to guide solubility studies.

- Use docking simulations (e.g., AutoDock Vina) to model interactions with enzymes like MurA or sodium channels .

Q. How can contradictions in biological activity data across studies be resolved?

- Strategies :

- Standardize assays : Use consistent enzyme sources (e.g., recombinant MurA from E. coli) and buffer conditions (pH, ionic strength).

- Control for stereochemistry : Verify enantiopurity via chiral HPLC, as racemic mixtures may show variable activity.

- Validate cytotoxicity : Perform parallel assays on mammalian cell lines (e.g., HEK293) to distinguish target-specific effects from nonspecific toxicity.

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 3.3 (s, OCH₃), δ 7.1 (thiophene H) | |

| ¹³C NMR | δ 160.2 (C=O), δ 125.6 (thiophene C) | |

| HRMS (ESI+) | m/z 309.11 [M+H]+ (calc. 309.11) |

Q. Table 2. Example Analog Modifications and Bioactivity

| Analog Structure | MurA IC₅₀ (μM) | Notes |

|---|---|---|

| 5-Chloro-thiophene derivative | 12.4 | Enhanced enzyme inhibition |

| Ethoxy-methoxy substitution | 28.7 | Reduced solubility in PBS |

| Nitro-imidazolidine core | 9.8 | Improved cell permeability |

| Data adapted from MurA inhibitor studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.